molecular formula C5H4BrNO2 B13691403 1-(Bromomethyl)-1H-pyrrole-2,5-dione

1-(Bromomethyl)-1H-pyrrole-2,5-dione

Cat. No.: B13691403
M. Wt: 189.99 g/mol
InChI Key: WOXALUHCQWQCGY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1H-pyrrole-2,5-dione is an organic compound that features a bromomethyl group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrrole-2,5-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).

Major Products:

  • Substituted pyrrole derivatives
  • Oxidized pyrrole compounds
  • Reduced pyrrole derivatives

Scientific Research Applications

1-(Bromomethyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1H-pyrrole-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Methyl-1H-pyrrole-2,5-dione: Lacks the bromomethyl group, making it less reactive in substitution reactions.

    1-(Chloromethyl)-1H-pyrrole-2,5-dione: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.

    1-(Hydroxymethyl)-1H-pyrrole-2,5-dione: Contains a hydroxymethyl group, leading to different reactivity and applications.

Uniqueness: 1-(Bromomethyl)-1H-pyrrole-2,5-dione is unique due to the presence of the bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and complex molecules.

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(bromomethyl)pyrrole-2,5-dione

InChI

InChI=1S/C5H4BrNO2/c6-3-7-4(8)1-2-5(7)9/h1-2H,3H2

InChI Key

WOXALUHCQWQCGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CBr

Origin of Product

United States

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